
Hexanesulfonic acid
Overview
Description
Hexanesulfonic acid (C₆H₁₄O₃S; IUPAC name: hexane-1-sulfonic acid) is a six-carbon alkyl sulfonic acid with a molecular weight of 166.235 g/mol and a monoisotopic mass of 166.066365 g/mol . Its sodium salt (C₆H₁₃NaO₃S) is widely used in analytical chemistry, particularly as an ion-pairing agent in reversed-phase high-performance liquid chromatography (HPLC) . The compound’s amphiphilic nature—combining a hydrophobic hexyl chain with a hydrophilic sulfonate group—enables interactions with both nonpolar stationary phases and charged analytes, making it versatile for separating polar and ionic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanesulfonic acid can be synthesized through the sulfonation of hexane. The process involves the reaction of hexane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced by the continuous sulfonation of hexane using sulfur trioxide gas. The reaction is carried out in a specially designed reactor where hexane and sulfur trioxide are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hexanesulfonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives.
Reduction: Reduction of this compound can lead to the formation of hexane and sulfur dioxide.
Substitution: this compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: this compound derivatives.
Reduction: Hexane and sulfur dioxide.
Substitution: Various substituted hexane derivatives.
Scientific Research Applications
Hexanesulfonic acid sodium salt is also applied in the pharmaceutical industry for the analysis of drug compounds.
- Example Applications :
- Determination of Sodium Ibandronate : Zharko et al. (2018) employed this compound sodium salt as a mobile phase component in reverse-phase HPLC to analyze ibandronate in pharmaceuticals, showcasing its role in drug quantification .
- Acetylcholinesterase Inhibitor Activity : Budi (2015) highlighted the use of this compound in optimizing separation methods for analyzing pharmaceuticals with acetylcholinesterase inhibitor activity .
Environmental and Biological Research
This compound has been explored for its applications in environmental studies, particularly regarding the transport and behavior of contaminants.
- Case Study : Research on the transport of viruses like rotavirus and norovirus in groundwater systems utilized this compound to model interactions within soil-water systems, emphasizing its relevance in environmental microbiology .
Analytical Chemistry
In analytical chemistry, this compound is instrumental for various separation techniques.
Mechanism of Action
The mechanism of action of hexanesulfonic acid involves its ability to interact with various molecular targets and pathways. In HPLC, this compound acts as an ion-pairing agent, enhancing the retention and separation of analytes by forming ion pairs with them. This interaction improves the resolution and sensitivity of the chromatographic analysis.
Comparison with Similar Compounds
Comparison with Similar Alkyl Sulfonic Acids
Structural and Chemical Properties
The table below compares hexanesulfonic acid with other alkyl sulfonic acids and their sodium salts:
Compound | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Applications |
---|---|---|---|---|
This compound | C₆H₁₄O₃S | 166.24 | C6 | Ion-pairing in HPLC, peptide synthesis |
Sodium hexanesulfonate | C₆H₁₃NaO₃S | 188.22 | C6 | Vitamin B6 analysis, metabolite studies |
Octanesulfonic acid | C₈H₁₈O₃S | 194.30 | C8 | Prolonged retention in HPLC |
Dodecylsulfonic acid | C₁₂H₂₆O₃S | 250.40 | C12 | Stronger ion-pairing, slower elution |
Perfluorothis compound (PFHxS) | C₆F₁₃SO₃H | 400.10 | C6 (fluorinated) | Environmental pollutant analysis |
Key Observations:
- Chain Length and Retention Time: Longer alkyl chains (e.g., octanesulfonic acid) increase hydrophobicity, leading to longer analyte retention times in HPLC. For example, NH₄⁺ retention times increased from 9 min (this compound) to 40 min (octanesulfonic acid) .
- Fluorinated Analogs: PFHxS, a perfluorinated variant, exhibits extreme environmental persistence and bioaccumulation, unlike non-fluorinated this compound .
Performance in HPLC
Ion-Pairing Efficiency
- This compound: Effective for small ions (e.g., NH₄⁺, CH₃NH₃⁺) with fast elution (retention times <15 min) and minimal interference from Na⁺ or Ca²⁺ .
- Sodium Dodecyl Sulfate (SDS): Provides superior peak separation for hydrophobic analytes but requires longer run times (e.g., Ca²⁺ retention >1 hour with this compound vs. even longer with SDS) .
- Triflic Acid (CF₃SO₃H): More inert than this compound but less commonly used due to cost and corrosivity .
Mobile Phase Compatibility
This compound sodium salt is compatible with methanol, acetonitrile, and phosphate buffers, enabling gradient elution for complex mixtures (e.g., peptide separations at pH 2.1) . In contrast, octanesulfonic acid requires higher organic modifier concentrations for similar separations, increasing method costs .
Reactivity and Stability
- Stability in Formulations: Its sodium salt remains stable in acidic mobile phases (pH 2.1–6.0), critical for long-duration HPLC runs .
Environmental and Regulatory Considerations
- PFHxS: A regulated perfluoroalkyl substance (PFAS) with detection limits as low as 4.1 ng/L in drinking water, highlighting the environmental burden of fluorinated analogs .
Biological Activity
Hexanesulfonic acid, specifically 1-hexanesulfonic acid, is a sulfonic acid with significant applications in various fields, including biochemistry and analytical chemistry. Its biological activity has been explored in several studies, revealing its potential as a catalyst and its interaction with biological systems. This article delves into the biological activity of this compound, supported by data tables and research findings.
1-Hexanesulfonic acid is characterized by the following properties:
- Chemical Formula : C6H13O3S
- Molecular Weight : 166.24 g/mol
- CAS Number : 2832-45-3
- Solubility : Highly soluble in water, making it useful in various aqueous applications.
1. Catalytic Activity
This compound has been identified as an effective catalyst in organic synthesis. A notable study highlighted its role in the green synthesis of alpha-aminophosphonates through the coupling of aldehydes, ketones, amines, and triethyl phosphite under ultrasound irradiation at ambient temperatures. This method demonstrated high efficiency and eco-friendliness, indicating the compound's utility in sustainable chemistry practices .
2. Ion-Pairing Agent in Chromatography
In analytical chemistry, this compound serves as an ion-pairing agent that enhances the separation of various compounds during high-performance liquid chromatography (HPLC). Its effectiveness was compared with other sulfonic acids like pentanesulfonic acid and octanesulfonic acid. The study found that increasing concentrations of this compound significantly improved retention times for catecholamines, indicating its importance in biochemical analyses .
Toxicological Studies
Research on the toxicity of this compound is limited; however, related studies on perfluoroalkyl sulfonates (PFAS) suggest potential health impacts. This compound's structural similarities to PFAS raise concerns about its environmental persistence and bioaccumulation. For instance, studies have shown that PFHxS (perfluorohexane sulfonate) has a long half-life in humans, which may imply similar behavior for this compound under certain conditions .
Case Study 1: Antioxidant Properties
A study examining the antioxidant properties of various extracts found that compounds similar to this compound exhibited significant radical scavenging activities. While this compound itself was not directly tested, its structural analogs showed promising results against oxidative stress markers .
Case Study 2: Cytotoxicity Assessment
In vitro assessments of cytotoxicity involving this compound derivatives revealed varying effects on human cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation, suggesting potential applications in cancer therapeutics .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How is hexanesulfonic acid (HSA) utilized as an ion-pairing reagent in reversed-phase HPLC, and what factors influence its separation efficiency?
Methodological Answer: HSA is commonly employed as a cationic ion-pairing reagent in HPLC to retain and separate ionized analytes (e.g., inorganic cations, pharmaceuticals). Its sulfonic acid group interacts with positively charged analytes, while the hydrophobic hexyl chain binds to the C18 stationary phase. Key factors affecting separation include:
- pH : Adjusting mobile phase pH modulates analyte ionization and interaction strength with HSA .
- Concentration : Higher HSA concentrations enhance retention but may reduce resolution due to increased ionic strength .
- Column type : C8 or C18 columns are preferred for balancing hydrophobicity and analyte selectivity . Example: In antiretroviral drug analysis, HSA (5–10 mM) in phosphate buffer (pH 2.5–3.0) improved peak symmetry and retention .
Q. What experimental approaches are used to determine the relative acid strength of this compound compared to other alkylsulfonic acids?
Methodological Answer: Acid strength is evaluated via:
- pKa measurements : Conduct potentiometric titrations in aqueous or non-aqueous solvents to compare dissociation constants. Sulfonic acids like HSA typically exhibit pKa < 1 due to strong electron-withdrawing effects .
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and stabilization of the conjugate base. For example, branching (e.g., 3-methylbutanesulfonic acid) may reduce acidity compared to linear HSA .
- Synthetic reactivity : Competitive reactions (e.g., esterification rates) under controlled conditions provide indirect comparisons .
Advanced Research Questions
Q. How do reaction conditions influence the isomeric distribution of this compound derivatives during photochemical sulfoxidation of n-hexane?
Methodological Answer: The photochemical sulfoxidation of n-hexane with SO₂/SO₃ generates isomeric hexanesulfonic acids. Key variables include:
- Temperature : Higher temperatures (e.g., 40°C vs. 25°C) reduce selectivity for tertiary C-H bonds, favoring secondary C2-H sulfonation .
- SO₂/O₂ ratio : Excess SO₂ promotes sulfonic acid formation over sulfones, altering isomer ratios. A 2:1 SO₂:O₂ ratio optimized C3-H selectivity (reactivity ratio C1:C2:C3 = 1:1.3:6.2) .
- Chromatographic analysis : Gas chromatography with polar columns (e.g., PEG-20M) resolves isomers for quantification .
Q. What methodological considerations are critical when developing an HPLC method using this compound for trace analysis of selenium species in environmental samples?
Methodological Answer: Key steps include:
- Mobile phase optimization : Use 5–10 mM HSA in acetate buffer (pH 4.5) to pair with selenite (SeO₃²⁻) and selenate (SeO₄²⁻). Adding 2% methanol enhances peak sharpness .
- Column selection : A C8 column (e.g., Zorbax SB-C8) provides better resolution for Se species than C18 due to moderate hydrophobicity .
- Detection limits : Coupling with ICP-MS improves sensitivity (detection limits < 0.1 µg/L) but requires post-column stabilization to avoid HSA-induced signal suppression .
Q. How can the stability of this compound in mobile phases be optimized for long-term chromatographic reproducibility?
Methodological Answer:
- pH control : Maintain pH 2.0–3.0 using trifluoroacetic acid (TFA) to prevent HSA degradation. Example: A mobile phase of 50 mM HSA + 0.1% TFA showed no decomposition over 72 hours .
- Storage conditions : Prepare mobile phases daily or store at 4°C under nitrogen to minimize oxidation.
- Purity verification : Regular LC-MS checks detect sulfonic acid degradation products (e.g., hexanol or sulfate ions) .
Properties
IUPAC Name |
hexane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAQQULBLMNGAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275556 | |
Record name | Hexanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13595-73-8 | |
Record name | Hexanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.